

# The Effect of Pociredir on BCL11A Expression: A Technical Guide

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## Compound of Interest

Compound Name: Pociredir

Cat. No.: B8210139

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## Introduction

**Pociredir** (formerly known as FTX-6058) is an investigational, orally administered small-molecule therapeutic agent developed for the treatment of sickle cell disease (SCD).[1] It is designed to increase the production of fetal hemoglobin (HbF), a potent modulator of SCD pathophysiology.[1] The therapeutic strategy is based on the observation that individuals with SCD who also have hereditary persistence of fetal hemoglobin experience a milder form of the disease. **Pociredir**'s mechanism of action involves the targeted inhibition of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1] This inhibition ultimately leads to the downregulation of B-cell lymphoma/leukemia 11A (BCL11A), a key transcriptional repressor of the gamma-globin gene (HBG).[2][3] By reducing BCL11A expression, **Pociredir** aims to reactivate HbF production in adult erythroid cells, thereby mitigating the effects of sickled hemoglobin.

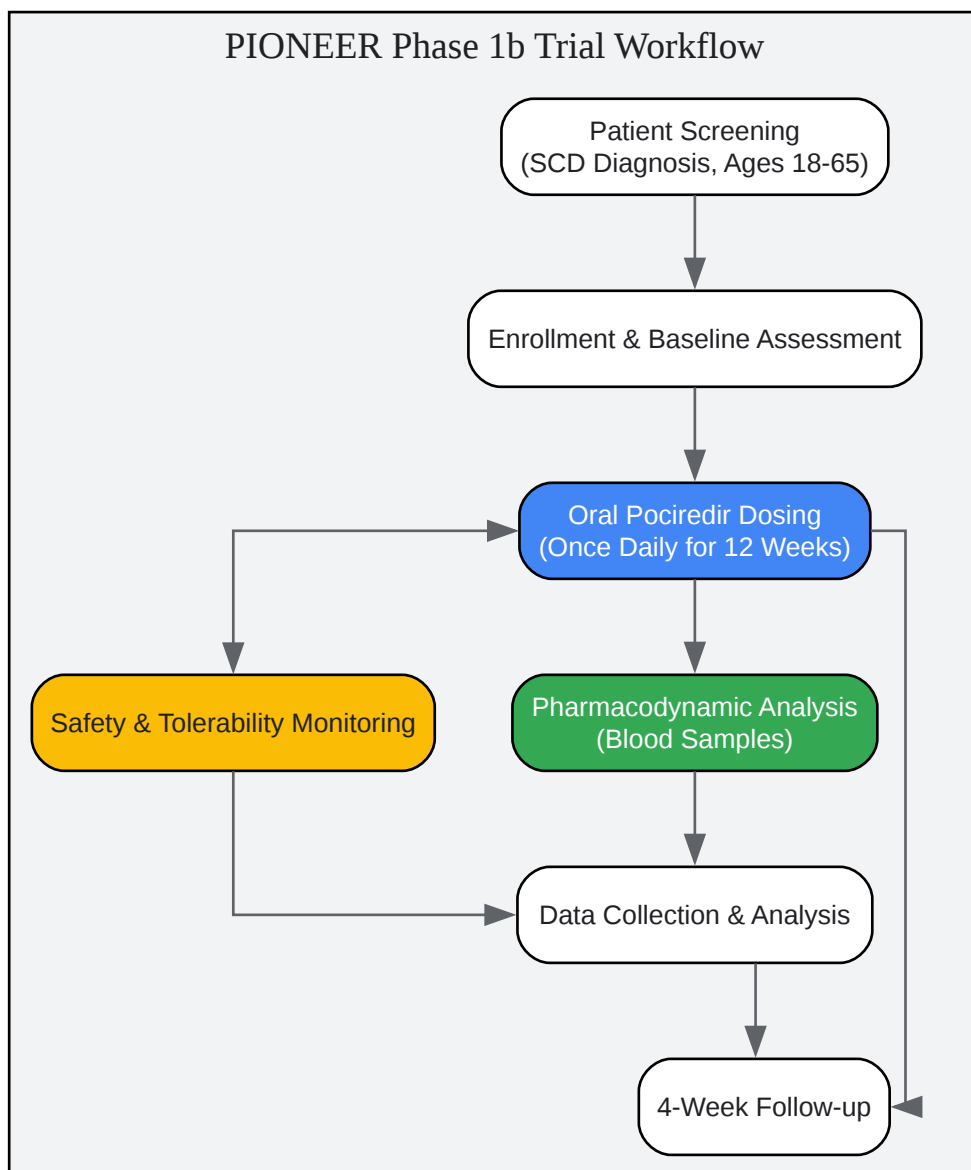
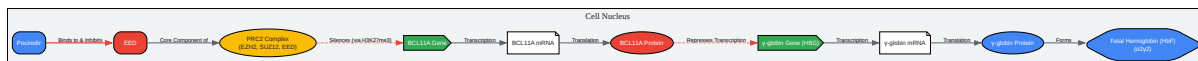
## Mechanism of Action: From EED Inhibition to BCL11A Downregulation

**Pociredir** functions as a potent and selective inhibitor of EED.[4] EED is a crucial component of the PRC2 complex, which also includes the catalytic subunit EZH2 and the scaffolding protein SUZ12.[2] The PRC2 complex is an epigenetic regulator that catalyzes the

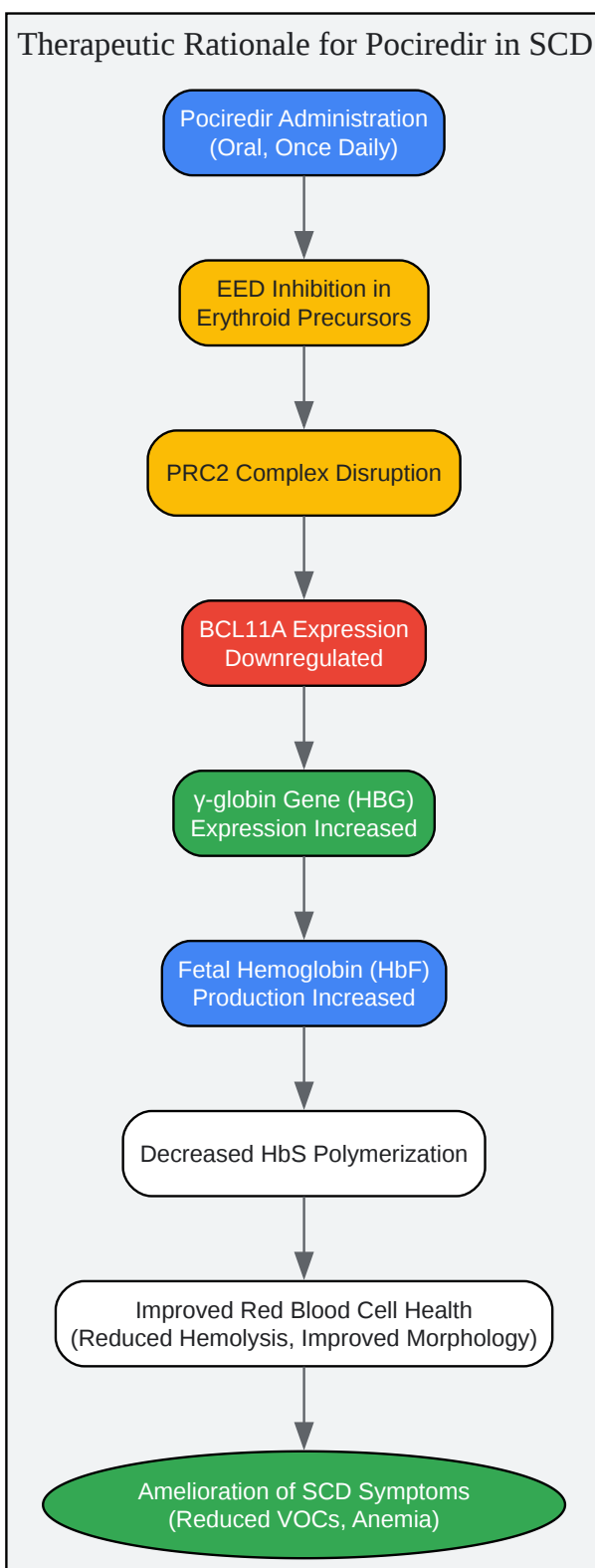
trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with gene silencing.  
[2]

The binding of **Pociredir** to EED allosterically inhibits the catalytic activity of the PRC2 complex.[2] This disruption of PRC2 function leads to a reduction in H3K27me3 marks at target gene loci, including the BCL11A gene. BCL11A is a master regulator of the fetal-to-adult hemoglobin switch.[2] In adult erythroid precursors, BCL11A is highly expressed and binds to the promoter of the HBG genes, repressing their transcription.

By inhibiting the PRC2 complex, **Pociredir** leads to a potent downregulation of BCL11A expression.[2] The reduction in BCL11A protein levels alleviates the repression of the HBG genes, resulting in increased transcription of gamma-globin mRNA and subsequent production of HbF protein.[2] Preclinical studies have shown that downregulation of BCL11A by more than 50% correlates with a two- to three-fold increase in HbF.[5]



## Therapeutic Rationale for Pociredir in SCD

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